5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid
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Overview
Description
5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a methoxy-oxoethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with methoxyacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 5-(2-Carboxy-2-oxoethyl)pyridine-2-carboxylic Acid.
Reduction: Formation of 5-(2-Hydroxyethyl)pyridine-2-carboxylic Acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure with a carboxylic acid group at the 2-position but lacks the methoxy-oxoethyl group.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Carboxylic acid group at the 4-position.
Uniqueness
5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
162368-23-2 |
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Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
5-(2-methoxy-2-oxoethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-14-8(11)4-6-2-3-7(9(12)13)10-5-6/h2-3,5H,4H2,1H3,(H,12,13) |
InChI Key |
IGUMHISLRLONBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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